N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole moiety linked to a sulfonamide group, which enhances its potential for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.
Final Coupling Reaction: The final step involves coupling the benzimidazole derivative with 4-chloro-3-ethoxybenzenesulfonyl chloride under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and modulating cellular processes . The sulfonamide group enhances the compound’s ability to interact with biological molecules, leading to its therapeutic effects .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine: This compound also features a benzimidazole core and exhibits similar biological activities.
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: Another benzimidazole derivative with comparable pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H16ClN3O3S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-2-23-15-9-11(7-8-12(15)17)24(21,22)18-10-16-19-13-5-3-4-6-14(13)20-16/h3-9,18H,2,10H2,1H3,(H,19,20) |
InChI Key |
QVGHUQBJAQELTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.